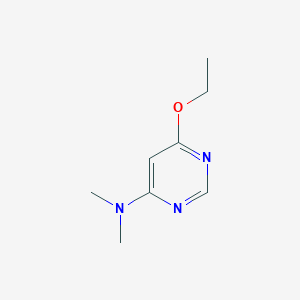

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-ethoxy-N,N-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3O/c1-4-12-8-5-7(11(2)3)9-6-10-8/h5-6H,4H2,1-3H3 |

InChI Key |

MKLDLOHYHHALHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC(=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine Core

The formation of the central pyrimidine (B1678525) ring is the foundational step in the synthesis of the target compound. This can be achieved through various chemical strategies, including classical cyclocondensation reactions, regioselective functionalization of pre-existing pyrimidine rings, and modern multi-component reactions.

Cyclocondensation Approaches for Pyrimidine Ring Construction

Cyclocondensation reactions represent a fundamental and widely used method for the de novo synthesis of pyrimidine rings. wikipedia.org This approach typically involves the reaction of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dielectrophilic species, like a β-dicarbonyl compound. wikipedia.orgnih.gov For instance, the reaction of a substituted malonic ester derivative with N,N-dimethylguanidine could, in principle, be adapted to form the 4-dimethylamino pyrimidine core, which would then require further functionalization to introduce the ethoxy group. The Principal Synthesis, a classic example of this strategy, involves the condensation of a β-dicarbonyl compound with an amidine to yield a substituted pyrimidine. organic-chemistry.org

These reactions often provide a direct route to the heterocyclic core, with the substitution pattern being determined by the choice of the acyclic precursors. nih.gov

Regioselective Functionalization at Pyrimidine Positions

A highly effective and common strategy for synthesizing unsymmetrically substituted pyrimidines like this compound involves the sequential, regioselective functionalization of a pre-formed pyrimidine ring. The 2, 4, and 6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic substitution, especially when a good leaving group, such as a halogen, is present. wikipedia.orgslideshare.net

A typical starting material for this approach is 4,6-dichloropyrimidine (B16783). The two chlorine atoms exhibit different reactivities, which can be exploited to achieve selective substitution. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry, and choice of nucleophile), one can replace the chlorine atoms stepwise. For example, reaction of 4,6-dichloropyrimidine with one equivalent of dimethylamine (B145610), often at a lower temperature, can preferentially yield 4-chloro-6-(dimethylamino)pyrimidine. Subsequent reaction of this intermediate with sodium ethoxide at a higher temperature would then displace the remaining chlorine atom to form the final product. The success of this regioselective approach is crucial for obtaining the desired isomer in high yield. nih.govnih.govmdpi.com

| Starting Material | Reagent 1 (Conditions) | Intermediate | Reagent 2 (Conditions) | Final Product |

| 4,6-Dichloropyrimidine | Dimethylamine (1 eq.) | 4-Chloro-6-(dimethylamino)pyrimidine | Sodium Ethoxide | This compound |

| 4,6-Dichloropyrimidine | Sodium Ethoxide (1 eq.) | 4-Chloro-6-ethoxypyrimidine | Dimethylamine | This compound |

This interactive table outlines the plausible stepwise regioselective synthesis routes.

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comacs.org The Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be subsequently modified. wikipedia.orgmdpi.com

More advanced MCRs can assemble highly substituted pyrimidines in a single step. organic-chemistry.orgnih.gov For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, these methodologies highlight the potential for developing novel, convergent routes to this and related structures. acs.orgnih.gov

Introduction and Modification of the Ethoxy Moiety

The ethoxy group is a key functional component of the target molecule. Its introduction is typically achieved via etherification, while post-synthetic modifications, though less common, represent an alternative strategy.

Etherification Strategies

The most common method for introducing an ethoxy group onto a pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This involves reacting a pyrimidine precursor bearing a suitable leaving group, typically a halogen like chlorine, at the target position with an ethoxide source, such as sodium ethoxide.

Starting from an intermediate like 4-chloro-6-(dimethylamino)pyrimidine, treatment with sodium ethoxide in a suitable solvent like ethanol leads to the displacement of the chloride ion by the ethoxide nucleophile to yield this compound. This type of reaction is a standard and generally high-yielding method for the synthesis of alkoxy-substituted pyrimidines. nih.govnih.gov

| Pyrimidine Precursor | Reagent | Solvent | Typical Condition | Product |

| 4-Chloro-6-(dimethylamino)pyrimidine | Sodium Ethoxide | Ethanol | Reflux | This compound |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Sodium Ethoxide | Ethanol | Reflux | This compound |

This interactive table details common etherification strategies for the final synthetic step.

Post-Synthetic Transformations of the Ethoxy Group

Post-synthetic modification (PSM) is a strategy where a functional group on a molecule is altered after the core structure has been assembled. rsc.org While direct synthesis is generally more efficient for introducing a simple ethoxy group, PSM offers a theoretical alternative for diversification.

For instance, the ethoxy group could potentially be cleaved to reveal a hydroxyl group (a pyrimidinol), which could then be re-alkylated with a different alkyl halide. However, this two-step process is less atom-economical than direct etherification. Another, more advanced concept is a deconstruction-reconstruction strategy, where the pyrimidine ring itself is opened and then re-closed to form a new heterocyclic system, allowing for significant structural changes. nih.govnsf.gov While powerful for creating analogues, such extensive transformations are generally not employed for the simple modification of an existing ethoxy group. nih.gov

Introduction and Modification of the Dimethylamine Moiety

The dimethylamine group is a crucial feature of the target molecule, and its introduction is a key step in the synthesis. This section details the common methods for its formation and potential subsequent modifications.

Amination Reactions for Tertiary Amine Formation

The most direct route to introduce the dimethylamine group onto the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a pyrimidine precursor bearing a suitable leaving group at the 4-position with dimethylamine.

A common precursor for this transformation is a 4-chloro-6-ethoxypyrimidine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. The reaction with dimethylamine, which acts as the nucleophile, proceeds to displace the chloride and form the desired C-N bond.

This type of amination can be carried out under various conditions. Often, the reaction is performed in a suitable solvent, and a base may be added to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Biocatalytic reductive amination is also emerging as a powerful tool for the synthesis of tertiary amines, offering a green and selective methodology. researchgate.net While direct application to this compound is not extensively documented, the principles of using imine reductases (IREDs) or other enzymes for the formation of C-N bonds are of significant interest in modern synthetic chemistry. researchgate.net

Table 1: Representative Amination Reactions for Pyrimidine Scaffolds This table is generated based on analogous reactions found in the literature for similar pyrimidine compounds, as direct data for the target molecule is limited.

| Precursor | Reagent | Catalyst | Solvent | Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Pd(0)/Ligand | Dioxane | Varies | 4-Amino-6-chloropyrimidine derivatives | nih.govsemanticscholar.org |

| 4-Chloro-pyridopyrimidine | Various amines | None | MeOH | Microwave irradiation | N-substituted 4-amino-pyridopyrimidines | nih.gov |

| 6-Chloropurine | 4-Amino-pyridine/Triethylamine | None | Methanol | Reflux | 6-Alkoxypurine derivatives | ciac.jl.cn |

Derivatization of the Dimethylamine Substituent

While the primary focus is often on the synthesis of the parent compound, the dimethylamine moiety itself can potentially be derivatized to access a range of analogues. However, the chemical reactivity of the dimethylamino group in this context is relatively limited under standard conditions.

One theoretical possibility for derivatization involves the formation of a quaternary ammonium salt through reaction with an alkylating agent. This would introduce a positive charge and significantly alter the electronic and physical properties of the molecule. Another potential transformation, though more challenging, could be an oxidative N-dealkylation to yield the corresponding monomethylamino or amino pyrimidine. These transformations are not commonly reported for this specific compound and would require carefully controlled reaction conditions to avoid degradation of the pyrimidine ring.

Advanced Synthetic Techniques and Catalytic Processes

Modern synthetic chemistry has seen the advent of techniques that can accelerate reaction rates, improve yields, and enhance selectivity. The synthesis of substituted pyrimidines like this compound can benefit from these advanced methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. acs.orgrsc.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. acs.orgdoaj.org

In the context of synthesizing this compound, microwave heating can be effectively applied to the nucleophilic aromatic substitution step. The reaction of 4-chloro-6-ethoxypyrimidine with dimethylamine can be performed in a sealed vessel under microwave irradiation, often leading to a rapid and efficient conversion to the desired product. nih.gov This technique is particularly advantageous for the synthesis of libraries of related compounds for screening purposes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Pyrimidine Derivatives

| Reaction Type | Conventional Heating Conditions | Microwave Conditions | Advantages of Microwave Synthesis | Reference |

| Three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Reflux in DMF | 150 °C, 8 min in DMF | Reduced reaction time, improved yields | acs.org |

| Amination of 4-chloro-pyridopyrimidine | Not specified | Not specified, but implied to be faster | Faster reaction times | nih.gov |

| Synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones | Reflux in DMF, low yield | 160 °C, 30 min | Higher yields, shorter reaction times | rsc.org |

Transition Metal-Catalyzed Coupling Reactions

While nucleophilic aromatic substitution is a common method for the synthesis of aminopyrimidines, transition metal-catalyzed cross-coupling reactions offer an alternative and powerful approach. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the formation of C-N bonds in a variety of heterocyclic systems. nih.govsemanticscholar.org

This methodology could be applied to the synthesis of this compound, particularly if the direct SNAr reaction proves to be low-yielding or requires harsh conditions. In a typical Buchwald-Hartwig amination, a pyrimidine halide or triflate would be coupled with dimethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is often crucial for achieving high catalytic activity and selectivity. nih.govsemanticscholar.org

Mechanistic Insights into Key Synthetic Steps

The key synthetic step in the formation of this compound via the reaction of a 4-halopyrimidine with dimethylamine is a nucleophilic aromatic substitution (SNAr). For a long time, the SNAr mechanism was widely considered to be a two-step process involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov

However, recent studies have provided compelling evidence that many SNAr reactions, particularly on electron-deficient heterocyclic systems, may proceed through a concerted mechanism. springernature.comnih.govrsc.org In a concerted SNAr, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, proceeding through a single transition state. springernature.com

The specific mechanism for the reaction of 4-chloro-6-ethoxypyrimidine with dimethylamine is likely influenced by the stability of the potential Meisenheimer intermediate and the nature of the leaving group. The electron-withdrawing pyrimidine ring facilitates nucleophilic attack. Computational studies on related systems suggest that concerted mechanisms are common for SNAr reactions on heterocycles. springernature.com The transition state in such a concerted process would involve a partial bonding of the incoming dimethylamine and a partial breaking of the carbon-chlorine bond.

Furthermore, some SNAr reactions have been shown to proceed through a borderline mechanism, which exists on a continuum between the stepwise and concerted pathways. nih.govnih.govrsc.org These reactions can also be subject to general base catalysis. nih.govnih.gov

Structural Elucidation and Physicochemical Characterization

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine, confirming its molecular structure and providing information on its electronic properties.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Although specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the known electronic effects of the substituents on the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the dimethylamino group, and the protons on the pyrimidine ring. The electron-donating nature of the dimethylamino and ethoxy groups significantly influences the chemical shifts of the ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N(CH₃)₂ | ~3.1 (singlet, 6H) | ~37.0 |

| OCH₂CH₃ | ~4.3 (quartet, 2H) | ~62.0 |

| OCH₂CH₃ | ~1.4 (triplet, 3H) | ~14.5 |

| Pyrimidine C2-H | ~8.4 (singlet, 1H) | ~158.0 |

| Pyrimidine C5-H | ~6.0 (singlet, 1H) | ~90.0 |

| Pyrimidine C4-N | N/A | ~163.0 |

| Pyrimidine C6-O | N/A | ~170.0 |

Note: Predicted values are based on standard chemical shift increments and data from structurally similar compounds such as N,N-dimethylpyrimidin-4-amine and other substituted pyrimidines.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₁₃N₃O. High-resolution mass spectrometry (HRMS) would confirm this composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 167.1059 g/mol .

The fragmentation of this molecule under electron ionization (EI) is expected to be directed by the nitrogen atoms of the dimethylamino group and the pyrimidine ring, which can stabilize the resulting positive charges. A primary fragmentation pathway is the alpha-cleavage, which involves the loss of a methyl radical from the dimethylamino group. libretexts.orgyoutube.com Another significant fragmentation could involve the loss of an ethylene (B1197577) molecule from the ethoxy group via a McLafferty-type rearrangement or cleavage of the ethoxy group itself. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 167 | [C₈H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 152 | [C₇H₁₀N₃O]⁺ | Loss of a methyl radical (•CH₃) from the N,N-dimethyl group (alpha-cleavage) |

| 139 | [C₆H₉N₃O]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group |

| 122 | [C₆H₈N₃]⁺ | Loss of the ethoxy group as an ethoxy radical (•OC₂H₅) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key absorptions for this compound would include C-H stretching from the alkyl groups, C-O stretching of the ether linkage, and characteristic stretching vibrations from the C=C and C=N bonds within the aromatic pyrimidine ring. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrimidine ring is expected to give rise to strong absorptions in the UV region, typically corresponding to π → π* transitions. The presence of auxochromic groups like the dimethylamino and ethoxy groups can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). researchgate.net

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Feature | Predicted Wavenumber/Wavelength | Assignment |

| IR | C-H stretch (sp³) | 2950-2850 cm⁻¹ | Alkyl groups (methyl, ethyl) |

| C=N stretch | 1650-1550 cm⁻¹ | Pyrimidine ring vibrations | |

| C=C stretch | 1580-1450 cm⁻¹ | Pyrimidine ring vibrations | |

| C-O stretch | 1250-1050 cm⁻¹ | Aryl-alkyl ether | |

| UV-Vis | λmax | ~260-280 nm | π → π* electronic transition of the substituted pyrimidine ring |

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such an analysis would provide definitive information about its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. Without experimental crystallographic data, these specific solid-state structural details remain undetermined. researchgate.netmdpi.com

Conformational Analysis and Stereochemical Considerations

The pyrimidine ring, being an aromatic heterocycle, is inherently planar. The exocyclic nitrogen of the dimethylamino group is sp² hybridized, and its lone pair of electrons can participate in resonance with the pyrimidine ring. This delocalization favors a conformation where the C-N(CH₃)₂ group is coplanar with the ring to maximize orbital overlap.

The ethoxy group introduces conformational flexibility. Rotation is possible around the C6-O and the O-CH₂ bonds. The lowest energy conformation would likely balance steric hindrance between the ethoxy group and the adjacent ring proton with electronic effects. The molecule is achiral and does not possess any stereocenters.

Chemical Reactivity and Reaction Mechanism Studies

Reactivity Profiles of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is a primary determinant of its chemical reactivity. However, the presence of the electron-donating ethoxy and dimethylamino groups at the C6 and C4 positions, respectively, modulates this reactivity, increasing the electron density of the ring system compared to unsubstituted pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. The rate of these reactions is highly dependent on the nature of the substituent and the leaving group. In the case of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine, both the ethoxy and dimethylamino groups are generally poor leaving groups. However, related 4,6-disubstituted pyrimidines bearing better leaving groups, such as halides, readily undergo SNAr.

For instance, in analogous 4,6-dichloropyrimidine (B16783) systems, the reactivity of the C4 and C6 positions towards nucleophilic attack is significantly enhanced. The general order of reactivity for leaving groups at different positions on the pyrimidine ring is C4(6) > C2 >> C5. acs.org This heightened reactivity at the C4 and C6 positions is attributed to the effective stabilization of the negatively charged Meisenheimer intermediate by the two ring nitrogen atoms. acs.org

Studies on similarly substituted pyrimidines, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is readily displaced by primary amines. Interestingly, under certain conditions, the alkoxy group can also be displaced, leading to disubstituted products. This unexpected reactivity highlights the nuanced interplay of substituents and reaction conditions in determining the outcome of nucleophilic substitution on the pyrimidine core.

Electrophilic Reactions and Aromaticity

The pyrimidine ring's electron-deficient nature makes electrophilic aromatic substitution (EAS) reactions generally difficult to achieve. researchgate.net The ring nitrogens deactivate the system towards attack by electrophiles. However, the presence of strong electron-donating groups, such as the ethoxy and dimethylamino groups in the target molecule, can sufficiently activate the ring to undergo electrophilic substitution. researchgate.net These activating groups increase the electron density of the pyrimidine ring, making it more susceptible to attack by electrophiles.

When electrophilic substitution does occur on a pyrimidine ring activated by electron-donating groups, it is directed to the C5 position. researchgate.net This is because the C2, C4, and C6 positions are more electron-deficient due to their proximity to the ring nitrogen atoms. The C5 position is, therefore, the most nucleophilic carbon atom in the ring. researchgate.net

The aromaticity of the pyrimidine ring is also influenced by its substituents. While the inherent resonance energy of pyrimidine is lower than that of benzene, indicating reduced aromaticity, the introduction of electron-donating groups like dimethylamino and ethoxy can impact this property. researchgate.net Computational studies on substituted pyrimidines have shown that the presence of such groups can affect the π-electron delocalization within the ring. acs.org

Transformations Involving the Ethoxy Group

The ethoxy group, an ether linkage to the pyrimidine ring, exhibits its own characteristic reactivity, primarily centered around the cleavage of the C-O bond.

Hydrolytic Stability and Pathways

The hydrolysis of ethers, including ethoxy-substituted pyrimidines, can be catalyzed by either acid or base, though the conditions are often harsh. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, forming an oxonium ion. This makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.orgfiveable.meunizin.org For this compound, protonation would likely occur on one of the ring nitrogens first due to their higher basicity, which would further deactivate the ring towards reactions involving the ethoxy group.

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis of ethers is generally less common and requires strong bases. The mechanism involves the attack of a hydroxide (B78521) ion on the carbon atom adjacent to the oxygen. Given the stability of the pyrimidine ring, direct nucleophilic attack on the ethoxy group under basic conditions is expected to be slow.

Cleavage and Rearrangement Reactions

Beyond hydrolysis, the ethoxy group can be cleaved under more forcing conditions. Strong acids like HBr and HI are effective reagents for ether cleavage. unizin.org The mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion.

Rearrangement reactions involving alkoxy groups on pyrimidine rings have also been observed. For example, thermal rearrangement of 2-alkoxypyrimidines has been reported. rsc.org While specific rearrangement reactions for this compound are not documented, the potential for such transformations under thermal or catalytic conditions exists.

Transformations Involving the Dimethylamine (B145610) Group

The dimethylamino group, being a tertiary amine, can undergo a variety of chemical transformations. Its lone pair of electrons can act as a nucleophile or a base, and the group can be modified through oxidation or other reactions.

The nitrogen atom of the dimethylamino group can be oxidized under appropriate conditions to form an N-oxide. This transformation would alter the electronic properties of the substituent, making it electron-withdrawing and thus deactivating the pyrimidine ring towards electrophilic attack.

The dimethylamino group can also participate in reactions as a nucleophile, although its reactivity is influenced by its attachment to the electron-deficient pyrimidine ring. In principle, it could react with strong electrophiles. However, the ring nitrogens are more likely to be the initial site of electrophilic attack.

Finally, while the dimethylamino group itself is not a leaving group in SNAr reactions, its presence significantly influences the reactivity of other leaving groups on the pyrimidine ring by donating electron density.

Basic Properties and Protonation Equilibria

The basicity of this compound is a fundamental property influencing its reactivity. The pyrimidine ring itself is a weak base due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the electron-donating dimethylamino group at the C4 position and the ethoxy group at the C6 position significantly increases the electron density of the ring system, thereby enhancing its basicity compared to unsubstituted pyrimidine.

Protonation can occur at either of the ring nitrogen atoms or the exocyclic dimethylamino nitrogen. The precise site of protonation is dependent on the electronic effects of the substituents and the reaction conditions. Generally, in aminopyrimidines, the endocyclic nitrogen atoms are the preferred sites of protonation. Theoretical studies on similar aminopyrimidines have shown that protonation at the ring nitrogens is thermodynamically favored over protonation of the exocyclic amino group. acs.org The specific pKa value for this compound is not widely reported in the literature, but for comparison, the pKa of the related compound 4-dimethylaminopyridine (B28879) is 9.7. lookchem.comchemicalbook.comguidechem.comchemicalbook.com This value is considerably higher than that of pyridine, highlighting the significant base-strengthening effect of the dimethylamino group.

The equilibrium between the different protonated forms is crucial in determining the compound's role in acid-catalyzed reactions. The protonated species can act as an electrophile or influence the regioselectivity of subsequent reactions.

Participation in Intra- and Intermolecular Reactions

This compound, possessing multiple reactive sites, can participate in a range of both intramolecular and intermolecular reactions. The electron-rich nature of the molecule, conferred by the dimethylamino and ethoxy groups, makes it a potent nucleophile.

Intermolecular Reactions:

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. While the ethoxy and dimethylamino groups are generally poor leaving groups, reactions can be facilitated under forcing conditions or with highly activated electrophiles. In related systems, such as 2,4-dichloropyrimidines, nucleophilic substitution occurs preferentially at the C4 position. wuxiapptec.com The reactivity and regioselectivity of SNAr reactions on pyrimidines are influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring. wuxiapptec.comresearchgate.netresearchgate.net Kinetic studies on the SNAr reactions of similar heterocyclic systems have provided insights into the reaction mechanisms, which can be either stepwise or concerted. researchgate.netresearchgate.net

Reactions with Electrophiles: The exocyclic dimethylamino group and the pyrimidine ring can react with various electrophiles. For instance, acylation and alkylation can occur at the dimethylamino nitrogen. The pyrimidine ring itself can undergo electrophilic substitution, although this is less common due to its π-deficient character. When such reactions do occur, they are often directed by the activating substituents.

Formation of Coordination Compounds: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as ligands, coordinating with metal ions to form a variety of coordination complexes.

Intramolecular Reactions:

Cyclization Reactions: In molecules where a suitable reactive group is tethered to the this compound core, intramolecular cyclization reactions can occur. These reactions are often driven by the formation of stable five- or six-membered rings. For example, a side chain containing a carbonyl group or another electrophilic center could react with one of the nitrogen atoms to form a fused heterocyclic system. Studies on related pyridine-substituted pyrimidines have highlighted the importance of intramolecular hydrogen bonding in directing the conformation of the molecule, which can be considered a form of "pseudo-cyclization". acs.orgrti.orgnih.govacs.org

Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the available literature. However, general principles of pyrimidine reactivity and studies on analogous systems provide a framework for understanding its reaction mechanisms.

The mechanism of nucleophilic aromatic substitution on pyrimidines is a well-studied area. These reactions typically proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic σ-complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the regioselectivity and reaction pathways of SNAr reactions on dichloropyrimidines. wuxiapptec.com These studies have shown that the relative energies of the transition states for attack at different positions on the pyrimidine ring determine the observed product distribution. wuxiapptec.com

Kinetic investigations of SNAr reactions involving pyrimidines and various nucleophiles have been performed to determine reaction rates and elucidate mechanistic details. researchgate.net For example, a kinetic study of the reactions of 2-chloro-5-nitropyrimidine (B88076) with a series of α-nucleophiles was conducted to understand the factors influencing reactivity. researchgate.net Such studies often involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy and analyzing the data to determine rate constants and activation parameters.

The following table summarizes the types of reactivity and mechanistic aspects discussed:

Theoretical and Computational Chemistry Investigations of this compound: A Search of the Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and reactivity of molecules, and have been applied to numerous pyrimidine derivatives, specific data for the title compound is not available in the public domain.

Therefore, it is not possible to provide detailed, data-driven subsections on its electronic structure, frontier molecular orbitals, natural bond orbitals, molecular electrostatic potential, or Fukui function analysis. Such an article, complete with the requisite data tables and in-depth findings, would necessitate original quantum chemical calculations that are beyond the scope of a literature review.

Although general principles of computational chemistry are regularly applied to the broader class of pyrimidine compounds, the specific quantitative results and detailed electronic insights for this compound remain uncharacterized in academic and research databases. The generation of a scientifically accurate article as per the requested outline is contingent on the existence of these foundational research findings.

Theoretical and Computational Chemistry Investigations

Molecular Interactions and Binding Mode Studies

Understanding how a molecule interacts with biological targets is paramount in medicinal chemistry. Computational simulations provide a detailed picture of these interactions at the atomic level, guiding the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine, docking studies can elucidate its potential binding modes within the active sites of various protein targets. Pyrimidine (B1678525) derivatives are known to interact with a wide range of biological targets, including kinases and other enzymes. nih.govnih.gov

An illustrative representation of potential interactions and their corresponding binding energies, as might be determined from a docking study, is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| ASP 145 | Hydrogen Bond (N1 of pyrimidine) | 2.9 | -2.5 |

| LYS 88 | Hydrogen Bond (N3 of pyrimidine) | 3.1 | -2.1 |

| GLU 91 | Hydrogen Bond (dimethylamino) | 3.0 | -1.8 |

| LEU 144 | Hydrophobic | 3.8 | -1.5 |

| VAL 70 | Hydrophobic | 4.0 | -1.2 |

| Total Estimated Binding Energy | -9.1 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding molecular design. For a series of pyrimidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.govnih.gov

In the context of this compound, a QSAR study would involve compiling a dataset of pyrimidine analogues with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that correlates the descriptors with the activity. tandfonline.com

Hypothetical QSAR Equation: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Acceptors) + 0.8 * (Aromatic_Rings) + Constant

Table 2: Illustrative QSAR Model Parameters for a Series of Pyrimidine Derivatives

| Descriptor | Coefficient | Standard Error | p-value | Contribution to Activity |

|---|---|---|---|---|

| LogP (Hydrophobicity) | 0.45 | 0.12 | <0.05 | Positive |

| Molecular Weight | -0.15 | 0.05 | <0.05 | Negative |

| Number of H-bond Acceptors | 1.20 | 0.25 | <0.01 | Positive |

| Presence of 6-alkoxy group | 0.75 | 0.18 | <0.01 | Positive |

Note: This data is for illustrative purposes and represents a typical output from a QSAR study.

The biological activity of a molecule is fundamentally governed by the intermolecular forces it establishes with its target. For this compound, hydrogen bonding is expected to be a dominant interaction. The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. acs.org The exocyclic dimethylamino group can also participate in hydrogen bonding.

The formation of stable hydrogen bonds is crucial for the stabilization of the ligand-receptor complex. acs.org Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. The N-H···O and C-H···O interactions are particularly important in the stabilization of pyrimidinone structures in both solution and the solid state. acs.org The ethoxy group, while primarily contributing to hydrophobic interactions, can also have its oxygen atom act as a hydrogen bond acceptor. The interplay of these forces dictates the binding affinity and selectivity of the compound.

Computational Predictions of Conformational Preferences and Dynamics

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. This compound possesses conformational flexibility, primarily around the rotatable bonds of the ethoxy and dimethylamino groups. Computational methods can predict the preferred conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. rsc.org These simulations model the movement of atoms over time, revealing the flexibility of the molecule and how its conformation might change upon binding to a receptor. For the ethoxy group, different staggered and eclipsed conformations relative to the pyrimidine ring are possible, with the lowest energy conformer being the most populated. The planarity of the pyrimidine ring itself can also be influenced by its substituents. rsc.org

Table 3: Illustrative Conformational Analysis of the Ethoxy Group in this compound

| Dihedral Angle (C5-C6-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 180° (anti-periplanar) | 0.0 | 75 |

| +60° (syn-clinal) | 1.2 | 12 |

| -60° (anti-clinal) | 1.2 | 12 |

| 0° (syn-periplanar) | 3.5 | 1 |

Note: This data is hypothetical and illustrates the potential conformational preferences of the ethoxy group.

Applications in Advanced Molecular Design and Materials Science

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine as a Synthetic Precursor

The chemical architecture of this compound, featuring reactive nitrogen atoms within the pyrimidine (B1678525) core and amenable peripheral functional groups, positions it as a valuable precursor in organic synthesis. Its utility spans the creation of intricate heterocyclic systems and the construction of larger macromolecular architectures.

Intermediate in the Synthesis of Complex Heterocyclic Systems

The pyrimidine core of this compound serves as a robust scaffold for the construction of more complex, fused heterocyclic systems. The presence of the ethoxy and dimethylamino groups can influence the regioselectivity of subsequent reactions, directing the annulation of additional rings. For instance, related 4,6-disubstituted pyrimidines can undergo condensation reactions with various bifunctional reagents to yield fused systems like pyrimido[4,5-d]pyrimidines. The synthesis of such complex structures is of significant interest due to their diverse biological activities. nih.govnih.gov

Furthermore, the chlorine atom in related chloro-substituted pyrimidines is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. For example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) selectively occurs at the 4-position of the pyrimidine ring, demonstrating the potential for regioselective synthesis of complex heterocycles. mdpi.com While direct examples involving this compound are not extensively documented, the established reactivity of the 4,6-disubstituted pyrimidine core suggests its potential as an intermediate in the synthesis of novel fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of various bioactive pyrimidine derivatives often involves a multi-step process where the initial pyrimidine structure is strategically modified. nih.govresearchgate.netnih.govrsc.org

Building Block for Polymeric or Supramolecular Architectures

The ability of pyrimidine derivatives to engage in specific and directional non-covalent interactions, particularly hydrogen bonding, makes them attractive candidates for the construction of polymeric and supramolecular assemblies. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the substituents can be tailored to introduce additional donor or acceptor sites.

In the case of this compound, the pyrimidine nitrogens and the oxygen of the ethoxy group can participate in hydrogen bonding. This property is fundamental to the formation of ordered supramolecular structures. Studies on other substituted pyrimidines have demonstrated the formation of well-defined supramolecular synthons, such as centrosymmetric dimers, through self-complementary N-H···O hydrogen bonds. acs.orgacs.org These interactions can further extend to form one-dimensional tapes, two-dimensional networks, and even complex three-dimensional architectures. acs.org The specific substitution pattern on the pyrimidine ring plays a crucial role in directing the final supramolecular assembly. acs.org

While direct polymerization of this compound has not been extensively reported, the synthesis of polymers incorporating vinyl-substituted pyrimidines has been demonstrated. acs.org This suggests that functionalization of the ethoxy or dimethylamino groups, or the pyrimidine ring itself, with a polymerizable moiety could enable the incorporation of this compound into polymeric chains, leading to materials with potentially interesting electronic or recognition properties. The use of alkoxyamines in polymer chemistry for creating self-healing polymers highlights the diverse applications of such functional groups. rsc.org

Development of Pyrimidine-Based Ligands

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This has led to the exploration of pyrimidine derivatives as versatile ligands in coordination chemistry.

Coordination Chemistry with Metal Centers

The field of coordination chemistry has seen a significant interest in ligands derived from pyrimidine and its analogs due to their ability to form stable complexes with a wide range of metal ions. These complexes have found applications in catalysis, materials science, and as potential therapeutic agents. Aminopyrimidine derivatives, in particular, have been shown to coordinate with various metal ions, including Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). mdpi.comekb.eg

The coordination can occur through one or both of the pyrimidine nitrogen atoms, and the substituents on the ring can influence the electronic properties and steric environment of the resulting metal complex. For instance, in complexes with 2-amino-4,6-dimethyl pyrimidine, coordination has been proposed to occur through the nitrogen atoms of the amino group and the pyrimidine ring. mdpi.com The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. ekb.egresearchgate.net The geometry of the resulting complexes can range from tetrahedral and square planar to octahedral, depending on the metal ion and the ligand. mdpi.comekb.eg While specific studies on the coordination complexes of this compound are limited, the general principles of aminopyrimidine coordination suggest its potential to form a variety of stable metal complexes with interesting structural and electronic properties.

Design Principles for Chelating and Bridging Ligands

The design of chelating and bridging ligands based on the pyrimidine scaffold allows for the creation of multinuclear metal complexes and coordination polymers with tailored properties. A chelating ligand contains two or more donor atoms that can bind to a single metal ion, forming a stable ring structure. A bridging ligand, on the other hand, can coordinate to two or more metal centers simultaneously, linking them together.

The 4,6-disubstituted pattern of this compound offers opportunities for designing both chelating and bridging ligands. By introducing additional coordinating groups at appropriate positions, it is possible to create ligands that can form stable chelate rings with metal ions. For example, the synthesis of ligands incorporating both pyrimidine and other heterocyclic moieties, such as quinoline, has been shown to yield effective chelating agents. nih.gov

Furthermore, the two nitrogen atoms of the pyrimidine ring are suitably positioned to act as a bridging unit between two metal centers. The electronic properties of the bridge, and thus the degree of communication between the metal centers, can be tuned by the substituents on the pyrimidine ring. The ethoxy and dimethylamino groups in this compound would be expected to increase the electron density on the pyrimidine ring, potentially enhancing its bridging capabilities.

Strategies for Structure-Guided Molecular Design

Structure-guided molecular design is a powerful strategy used in drug discovery and materials science to develop new molecules with desired properties. This approach relies on understanding the relationship between the three-dimensional structure of a molecule and its function. The pyrimidine scaffold is a common feature in many bioactive molecules, and understanding its structure-activity relationships (SAR) is crucial for the design of new therapeutic agents and functional materials. nih.gov

The substituents on the pyrimidine ring play a critical role in determining its biological activity and physical properties. nih.gov For example, in the design of kinase inhibitors, a significant class of anticancer drugs, the pyrimidine core often serves as a scaffold to which various functional groups are attached to achieve high affinity and selectivity for the target enzyme. nih.govresearchgate.net The design of novel pyrimidine derivatives as potential cytotoxic molecules has shown that the nature and position of aryl substituents on the pyrimidine ring are crucial for their activity. nih.govresearchgate.net

In the context of this compound, the ethoxy and dimethylamino groups can be systematically modified to explore the SAR for a particular application. For instance, varying the length of the alkoxy chain or the nature of the amino substituents could lead to molecules with optimized properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new derivatives based on the structure of this compound. These approaches can help in predicting the binding affinity of a molecule to a biological target or in forecasting the properties of a new material, thereby accelerating the discovery process. researchgate.net

Below is a table summarizing the key applications and design considerations for this compound in advanced molecular design.

| Application Area | Key Features and Design Strategies |

| Synthetic Precursor | - Serves as a scaffold for fused heterocyclic systems. - Substituents influence regioselectivity of reactions. - Potential for creating novel bioactive molecules. |

| Polymeric & Supramolecular Architectures | - Participates in hydrogen bonding through pyrimidine nitrogens and ethoxy oxygen. - Can form ordered supramolecular assemblies. - Functionalization allows for incorporation into polymers. |

| Ligand Development | - Pyrimidine nitrogens act as coordination sites for metal ions. - Substituents modulate the electronic properties of metal complexes. - Can be designed as chelating or bridging ligands. |

| Structure-Guided Design | - The pyrimidine core is a common pharmacophore. - Systematic modification of substituents allows for SAR studies. - Computational methods can guide the design of new derivatives. |

Rational Design of Analogues with Tunable Properties

The rational design of analogues of this compound is centered on the systematic modification of its peripheral chemical groups to modulate its physicochemical and, consequently, its functional properties. The structure-activity relationship (SAR) of pyrimidine derivatives is a well-established field, providing a roadmap for designing new molecules with desired characteristics. nih.govhumanjournals.com The primary sites for modification on the this compound scaffold are the ethoxy group at the 6-position and the dimethylamino group at the 4-position.

Modification of the 6-Ethoxy Group:

The ethoxy group offers a prime location for tuning lipophilicity, steric bulk, and potential hydrogen bonding interactions. By varying the alkyl chain length or introducing cyclic or aromatic moieties, the molecule's solubility and membrane permeability can be finely adjusted. humanjournals.com For instance, replacing the ethyl group with longer alkyl chains would increase lipophilicity, which could be advantageous for applications requiring enhanced membrane penetration. Conversely, introducing polar functional groups, such as hydroxyl or ether functionalities, into the alkyl chain could enhance aqueous solubility.

Bioisosteric replacement is another powerful strategy. estranky.skcambridgemedchemconsulting.com The ethoxy group could be replaced with other functionalities that mimic its size and electronic properties but offer different chemical characteristics. For example, a trifluoromethyl ether could alter the electronic profile while maintaining a similar size. Such modifications can have a profound impact on the molecule's interaction with biological targets or its performance in a material matrix.

Table 1: Potential Modifications of the 6-Ethoxy Group and their Predicted Impact

| Modification | Predicted Impact on Properties |

| Longer Alkyl Chains (e.g., propoxy, butoxy) | Increased lipophilicity, potentially altered binding affinity |

| Branched Alkyl Chains (e.g., isopropoxy) | Increased steric bulk, may improve metabolic stability |

| Cyclic Ethers (e.g., cyclohexyloxy) | Increased rigidity and lipophilicity |

| Aromatic Ethers (e.g., phenoxy) | Introduction of π-stacking interactions, altered electronics |

| Fluorinated Alkoxy Groups (e.g., trifluoroethoxy) | Altered electronic properties, potential for improved metabolic stability |

| Aminoalkoxy Groups | Increased polarity and potential for hydrogen bonding |

Modification of the 4-Dimethylamino Group:

The dimethylamino group is a key determinant of the molecule's basicity and hydrogen bonding capacity. Altering the substitution on the nitrogen atom can significantly influence these properties. Replacing the methyl groups with larger alkyl groups would increase steric hindrance and could modulate binding selectivity. rsc.org Introducing cyclic amines, such as piperidine (B6355638) or morpholine, can introduce conformational constraints and alter the molecule's three-dimensional shape.

Furthermore, the nitrogen atom of the dimethylamino group can participate in crucial hydrogen bonding interactions, which are often vital for biological activity. researchgate.net The degree of substitution on this nitrogen will dictate whether it can act as a hydrogen bond donor or only as an acceptor.

Table 2: Potential Modifications of the 4-Dimethylamino Group and their Predicted Impact

| Modification | Predicted Impact on Properties |

| Mono-methylamino | Introduction of a hydrogen bond donor |

| Diethylamino | Increased steric bulk and lipophilicity |

| Cyclic Amines (e.g., pyrrolidinyl, piperidinyl) | Conformational restriction, altered solubility |

| N-aryl Amines | Altered basicity and potential for π-π interactions |

| Acylamino Groups | Reduced basicity, introduction of a hydrogen bond donor/acceptor |

By combining these modifications in a combinatorial fashion, a diverse library of analogues with a wide range of physicochemical properties can be generated. This approach allows for a systematic exploration of the chemical space around the parent compound to identify molecules with optimized performance for a specific application.

High-Throughput Screening and Virtual Library Design Considerations

The development of diverse molecular libraries necessitates efficient screening methodologies to identify lead compounds. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery and materials science. news-medical.net

High-Throughput Screening (HTS):

For analogues of this compound, an HTS campaign would involve several key stages. news-medical.net Initially, a robust and miniaturized assay is required to measure the desired activity, be it biological inhibition or a specific material property. mdpi.com The library of synthesized analogues would then be screened in this assay to identify "hits"—compounds that exhibit the desired activity.

Given the structural similarities of the analogues, it is crucial to consider potential issues such as non-specific activity or cytotoxicity in biological screens. Secondary assays are often employed to confirm the activity of the hits and to assess their selectivity and potential off-target effects. The pyrimidine scaffold is a common feature in many bioactive molecules, and thus, careful characterization is necessary to ensure the observed activity is specific. nih.gov

Virtual Library Design:

To complement and guide synthetic efforts, virtual library design has become an indispensable tool. This computational approach involves the in silico generation of a large library of virtual compounds based on a core scaffold and a set of defined chemical transformations. For this compound, a virtual library could be constructed by enumerating all possible combinations of the modifications outlined in the previous section.

These virtual libraries can then be screened using computational methods such as molecular docking to predict the binding affinity of the analogues to a specific biological target. researchgate.net This can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify compounds with favorable pharmacokinetic profiles early in the design process. nih.gov

A particularly powerful approach is the design of DNA-encoded libraries (DELs). nih.govacs.org In this technique, each molecule in the library is tagged with a unique DNA barcode. This allows for the screening of massive libraries in a single experiment, as the identity of the binding molecules can be determined by sequencing their DNA tags. The pyrimidine scaffold is well-suited for DEL synthesis, enabling the creation of vast and diverse libraries for affinity-based selection against a wide range of protein targets. nih.gov

Table 3: Key Considerations for HTS and Virtual Library Design

| Aspect | Consideration |

| Assay Development | Robust, reproducible, and scalable assay for the target application. |

| Library Diversity | A well-designed library should cover a broad range of physicochemical properties. |

| Hit Confirmation | Secondary assays to validate initial hits and rule out false positives. |

| Computational Modeling | Use of molecular docking and ADMET prediction to prioritize synthetic targets. |

| Advanced Screening Platforms | Consideration of technologies like DNA-encoded libraries for large-scale screening. |

Q & A

Basic: What are the standard synthetic routes for preparing (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting a halogenated pyrimidine precursor (e.g., 6-chloro-pyrimidin-4-amine) with dimethylamine under reflux in ethanol or THF. For ethoxy group introduction, sodium ethoxide may be used as a base. Optimization often includes varying catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent polarity to enhance yield . Purity is verified via HPLC (>98%) and NMR .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR. Key peaks: Ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 3.8–4.0 ppm, quartet), pyrimidine ring protons (δ 6.5–8.5 ppm) .

- HPLC : C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 208.1) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected coupling patterns in NMR) can arise from tautomerism or impurities. Strategies:

Variable Temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange) .

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions .

X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., bond angles confirming ethoxy orientation) .

Advanced: How to design experiments to assess biological activity while minimizing bias?

Methodological Answer:

- Randomized Block Design : Assign treatments randomly within blocks (e.g., cell lines or animal cohorts) to control variability .

- Blinded Analysis : Separate personnel for compound administration and data collection .

- Dose-Response Curves : Use ≥3 replicates per concentration to model IC₅₀ values .

Advanced: How to optimize multi-step synthesis for scalability without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., ethoxylation) .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective amine alkylation .

- In-Line Analytics : FTIR or Raman spectroscopy monitors intermediate formation .

Advanced: How to analyze conflicting data on the compound’s environmental degradation pathways?

Methodological Answer:

- Isotopic Labeling : Use ¹⁴C-labeled compound to track degradation products in soil/water systems .

- LC-QTOF-MS : Identify transformation products (e.g., N-oxide or demethylated derivatives) .

- QSAR Modeling : Predict persistence using logP and Hammett constants .

Advanced: What methodologies are effective for studying reaction mechanisms in amine functionalization?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. protiated substrates to infer rate-determining steps .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify steric/electronic barriers .

- Trapping Intermediates : Use low-temperature NMR to isolate reactive species (e.g., iminium ions) .

Basic: What are the solubility properties, and how do they influence in vitro assays?

Methodological Answer:

The compound is sparingly soluble in water (logP ~2.5). For assays:

- DMSO Stock Solutions : Prepare ≤10 mM to avoid cytotoxicity .

- Surfactants : Use Tween-80 or cyclodextrins to enhance aqueous solubility .

Advanced: How to design a study evaluating the compound’s environmental fate?

Methodological Answer:

- Microcosm Experiments : Simulate soil/water systems with controlled pH/temperature .

- Mass Balance Analysis : Quantify parent compound vs. metabolites via UPLC-MS/MS .

- Ecotoxicology : Test Daphnia magna or algae for acute/chronic toxicity (OECD guidelines) .

Advanced: What computational tools predict metabolic pathways and toxicity?

Methodological Answer:

- PISTACHIO/BKMS Databases : Predict Phase I/II metabolism (e.g., CYP450 oxidation) .

- Molecular Docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .

- Pro-Tox II : Estimate LD₅₀ and organ-specific toxicity .

Advanced: How to validate in vitro findings in vivo while addressing interspecies variability?

Methodological Answer:

- Cross-Species PK/PD Modeling : Adjust doses based on allometric scaling (e.g., mouse-to-human) .

- Tissue Microdialysis : Measure free compound concentrations in target organs .

- Biomarker Panels : Corrogate in vitro IC₅₀ with plasma exposure (AUC) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Fume Hood : Use during weighing/synthesis to avoid inhalation .

- Waste Disposal : Segregate halogenated waste for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.